REACTION_CXSMILES
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Br[C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.C([Li])CCC.CN([CH:20]=[O:21])C>C1COCC1>[CH3:11][O:10][C:4]1[C:5]([O:8][CH3:9])=[N:6][CH:7]=[C:2]([CH:3]=1)[CH:20]=[O:21]
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Name
|
|
Quantity
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43 g
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Type
|
reactant
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Smiles
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BrC=1C=C(C(=NC1)OC)OC
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Name
|
|
Quantity
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191 mmol
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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28.8 g
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Type
|
reactant
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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After stirring for 30 minutes at −78° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the reaction mixture was stirred at −78° C. for 2 hours
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Duration
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2 h
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched with NH4Cl (saturated in water, 500 ml)
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate
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Type
|
WASH
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Details
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the organic phases were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica eluting with heptane with increasing amounts of ethyl acetate
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |